molecular formula C6H8O2 B1530562 2-Oxaspiro[3.3]heptan-6-one CAS No. 1339892-66-8

2-Oxaspiro[3.3]heptan-6-one

Cat. No. B1530562
M. Wt: 112.13 g/mol
InChI Key: JWNCVDJOXJTJPB-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-one is a research chemical with the CAS Number: 1339892-66-8 . It has a molecular weight of 112.13 and its IUPAC name is 2-oxaspiro[3.3]heptan-6-one . The InChI code for this compound is 1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2 .


Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.3]heptan-6-one can be represented by the InChI code 1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2 . This indicates that the compound consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

2-Oxaspiro[3.3]heptan-6-one is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Improved Synthesis and Properties

An enhanced synthesis method of a similar compound, 2-oxa-6-azaspiro[3.3]heptane, has been developed, resulting in a more stable and soluble product. This improvement broadens the range of possible reactions and applications of the compound in scientific research (van der Haas et al., 2017).

Novel Spirocyclic Azetidines Synthesis

Research has demonstrated the synthesis of novel angular azaspiro[3.3]heptanes, highlighting efficient methods that are applicable in drug discovery for the synthesis of these compounds on a preparative scale. This includes a one-pot synthesis approach for 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives (Guerot et al., 2011).

Amino Acids Synthesis

The synthesis of amino acids derived from 2-azaspiro[3.3]heptane has been achieved. These amino acids are important in chemistry, biochemistry, and drug design due to their sterically constrained structures (Radchenko et al., 2010).

Ketene and Its Derivatives

The photoreactions of diketene with various anhydrides have led to the production of 2-oxo-1-oxaspiro[3.3]heptane derivatives, which are significant in chemical synthesis and potentially in pharmaceutical applications (Kato et al., 1980).

Biocatalytic Reduction for Chiral Derivatives

The use of biocatalytic ketoreductase-mediated reduction has enabled access to enantiomers of a 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative, maintaining high enantiopurity. This has implications for the synthesis of various bioactive molecules (O'Dowd et al., 2022).

Crossed [2 + 2] Cycloaddition via Photosensitization

A study describes a [2 + 2] photocycloaddition reaction, providing access to polysubstituted 2-oxaspiro[3.3]heptanes. This process, involving sensitized energy transfer, is significant for developing novel compounds for medicinal chemistry (Murray et al., 2021).

Safety And Hazards

The safety information for 2-Oxaspiro[3.3]heptan-6-one includes several hazard statements: H227, H315, H318, H335 . These indicate that the compound is combustible (H227), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNCVDJOXJTJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.3]heptan-6-one

CAS RN

1339892-66-8
Record name 2-oxaspiro[3.3]heptan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PRD Murray, WMM Bussink, GHM Davies… - Journal of the …, 2021 - ACS Publications
This paper describes an intermolecular cross-selective [2 + 2] photocycloaddition reaction of exocyclic arylidene oxetanes, azetidines, and cyclobutanes with simple electron-deficient …
Number of citations: 37 pubs.acs.org

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